Bis(6-chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium) sulphate
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Overview
Description
Bis(6-chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium) sulphate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including chloro, cyanoethyl, ethylamino, and azo groups, which contribute to its diverse reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(6-chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium) sulphate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to azo coupling reactions. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and high efficiency. The scalability of the synthesis process is essential for meeting the demands of various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Bis(6-chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium) sulphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the cleavage of the azo group, resulting in the formation of amines.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amines. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Bis(6-chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium) sulphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Bis(6-chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium) sulphate involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, proteins, and other biomolecules, modulating their activities. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazoliumformate
- 6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzimidazolium methyl sulphate
Uniqueness
Bis(6-chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium) sulphate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and versatility. Compared to similar compounds, it offers a broader range of applications and potential for modification, making it a valuable tool in various scientific and industrial fields.
Properties
CAS No. |
97752-33-5 |
---|---|
Molecular Formula |
C38H42Cl2N14O4S |
Molecular Weight |
861.8 g/mol |
IUPAC Name |
3-[4-[(6-chloro-1,3-dimethylbenzotriazol-3-ium-4-yl)diazenyl]-N-ethylanilino]propanenitrile;sulfate |
InChI |
InChI=1S/2C19H21ClN7.H2O4S/c2*1-4-27(11-5-10-21)16-8-6-15(7-9-16)22-23-17-12-14(20)13-18-19(17)26(3)24-25(18)2;1-5(2,3)4/h2*6-9,12-13H,4-5,11H2,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
QITMDMFFQIXDTO-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C3C(=CC(=C2)Cl)N(N=[N+]3C)C.CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C3C(=CC(=C2)Cl)N(N=[N+]3C)C.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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